(Isopropoxymethoxy)methanol

Description

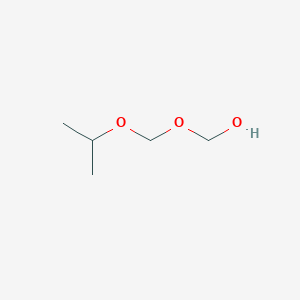

(Isopropoxymethoxy)methanol (CAS 100208-41-1) is a glycol ether derivative with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol. Its IUPAC name, 1-[(1-methylethoxy)methoxy]methanol, reflects its structure: a methoxy group bonded to an isopropoxy chain, terminating in a methanol moiety.

Propriétés

Numéro CAS |

100208-41-1 |

|---|---|

Formule moléculaire |

C5H12O3 |

Poids moléculaire |

120.15 g/mol |

Nom IUPAC |

propan-2-yloxymethoxymethanol |

InChI |

InChI=1S/C5H12O3/c1-5(2)8-4-7-3-6/h5-6H,3-4H2,1-2H3 |

Clé InChI |

LHCRFMIUQHIZLC-UHFFFAOYSA-N |

SMILES |

CC(C)OCOCO |

SMILES canonique |

CC(C)OCOCO |

Autres numéros CAS |

100208-41-1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

2-Isopropoxyethanol (CAS 109-59-1)

- Molecular Formula : C₅H₁₂O₂

- Molecular Weight : 104.15 g/mol

- Functional Groups : Ether, primary alcohol.

- Key Differences: Lacks the additional methoxy group present in this compound, resulting in a shorter carbon chain and lower molecular weight.

- Applications : Widely used as a solvent in coatings, inks, and cleaning agents due to its balanced polarity and volatility .

ISOPROPYL-β-D-THIOGALACTOPYRANOSIDE (CAS 367-93-1)

- Molecular Formula : C₉H₁₈O₅S

- Molecular Weight : 238.31 g/mol

- Functional Groups : Thioglycoside, alcohol.

- Key Differences: Contains a sulfur atom in the glycosidic bond and a complex sugar backbone, unlike the simpler ether-alcohol structure of this compound.

- Applications : Critical in molecular biology as an inducer of protein expression (e.g., IPTG in lac operon systems) .

ISOPROPYLGALLATE (CAS 1138-60-9)

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.21 g/mol

- Functional Groups: Ester, phenolic hydroxyl groups.

- Key Differences : An antioxidant ester derived from gallic acid, structurally unrelated to ether-alcohols but sharing hydroxyl functionality.

- Applications : Used in food and cosmetics as a preservative and antioxidant .

Methanol (CAS 67-56-1)

- Molecular Formula : CH₃OH

- Molecular Weight : 32.04 g/mol

- Functional Groups : Primary alcohol.

- Key Differences: A simple alcohol without ether linkages, contrasting with the branched ether-alcohol structure of this compound.

- Applications : Ubiquitous solvent, antifreeze agent, and preservative; toxic upon ingestion or inhalation .

Physical and Chemical Properties Comparison

Research Findings and Stability

- Methanol as a Preservative: Methanol demonstrates stability in preserving volatile organic compounds (VOCs) in soil samples, with recoveries exceeding 70% after 82 days .

- Toxicity Profile: Methanol is highly toxic, causing metabolic acidosis and neurological damage, whereas toxicity data for this compound remains unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.